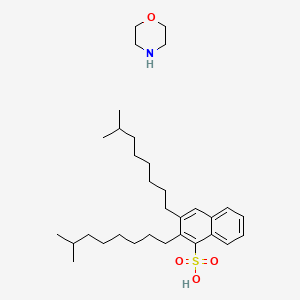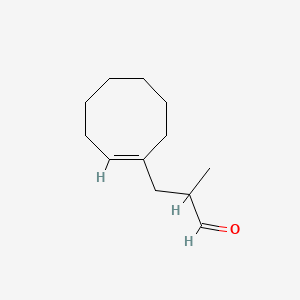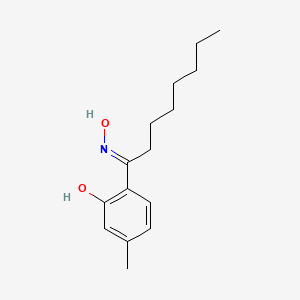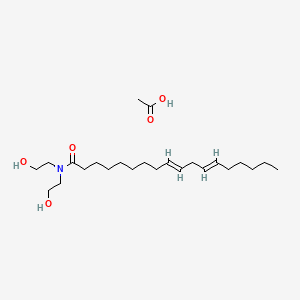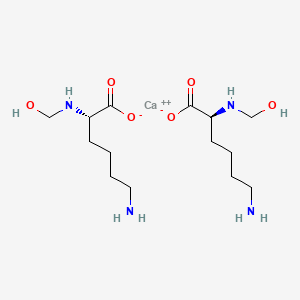
Calcium bis(N2-(hydroxymethyl)-L-lysinate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(N2-(hydroxymethyl)-L-lysinate) is a complex compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is formed by the coordination of calcium ions with N2-(hydroxymethyl)-L-lysinate ligands, resulting in a stable structure that can participate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Calcium bis(N2-(hydroxymethyl)-L-lysinate) typically involves the reaction of calcium salts with N2-(hydroxymethyl)-L-lysine under controlled conditions. One common method is to dissolve calcium chloride in water and then add N2-(hydroxymethyl)-L-lysine, followed by adjusting the pH to facilitate the formation of the complex. The reaction is usually carried out at room temperature with constant stirring to ensure complete mixing and reaction.
Industrial Production Methods: On an industrial scale, the production of Calcium bis(N2-(hydroxymethyl)-L-lysinate) may involve more sophisticated techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to obtaining a product that meets the required specifications for various applications.
化学反応の分析
Types of Reactions: Calcium bis(N2-(hydroxymethyl)-L-lysinate) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also participate in reduction reactions, often facilitated by reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various organic reagents can be used to introduce new functional groups into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
Calcium bis(N2-(hydroxymethyl)-L-lysinate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, facilitating the formation of complex molecules.
Biology: The compound has been studied for its potential role in biological systems, particularly in enzyme catalysis and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of calcium-related disorders.
Industry: It is used in the production of advanced materials, such as biodegradable polymers and nanocomposites.
作用機序
The mechanism by which Calcium bis(N2-(hydroxymethyl)-L-lysinate) exerts its effects involves the coordination of calcium ions with the ligands, which can influence various molecular targets and pathways. The compound can interact with proteins and enzymes, altering their activity and function. This interaction is often mediated by the calcium ions, which play a crucial role in stabilizing the structure of the compound and facilitating its reactivity.
類似化合物との比較
Calcium bis(N2-(hydroxymethyl)-D-lysinate): A stereoisomer with similar properties but different biological activity.
Calcium bis(N2-(hydroxymethyl)-L-argininate): Another compound with similar coordination chemistry but different functional groups.
Uniqueness: Calcium bis(N2-(hydroxymethyl)-L-lysinate) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
75195-63-0 |
|---|---|
分子式 |
C14H30CaN4O6 |
分子量 |
390.49 g/mol |
IUPAC名 |
calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate |
InChI |
InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1 |
InChIキー |
ZJJIYVSKPCNUNZ-UAIGZDOSSA-L |
異性体SMILES |
C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2] |
正規SMILES |
C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



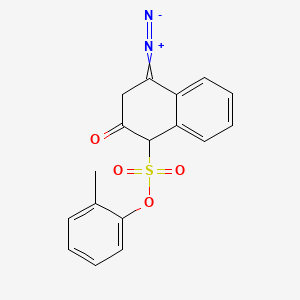
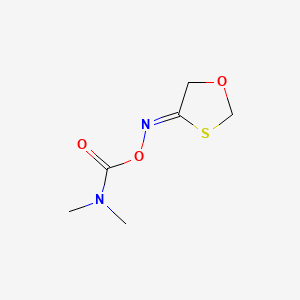
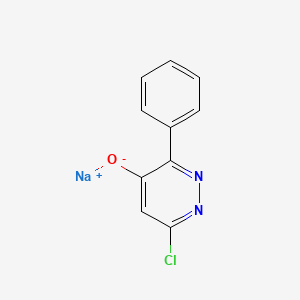

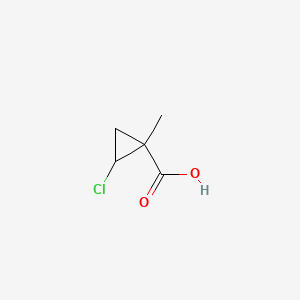
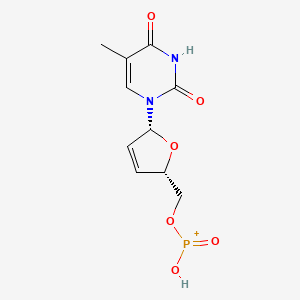

![1,1'-Isopropylidenebis(oxy)bis[2-ethylhexane]](/img/structure/B12669173.png)

